4-Chloro-2,7-bis(trifluoromethyl)quinazoline is a synthetic compound belonging to the quinazoline family, characterized by its unique molecular structure that includes chlorine and trifluoromethyl substituents. This compound is identified by the CAS number 959238-04-1 and has garnered attention in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. It serves as a versatile building block for the synthesis of more complex molecules and has demonstrated biological activity that may be harnessed for therapeutic purposes, particularly in cancer treatment and other diseases.
The compound is classified under heterocyclic compounds, specifically as a quinazoline derivative. Quinazolines are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of trifluoromethyl groups enhances the lipophilicity and biological activity of the quinazoline core, making 4-Chloro-2,7-bis(trifluoromethyl)quinazoline a subject of interest in medicinal chemistry .
The synthesis of 4-Chloro-2,7-bis(trifluoromethyl)quinazoline can be achieved through several methods, including:
The synthetic routes typically involve multiple steps including cyclization reactions and functional group modifications. For instance, starting materials such as anthranilic acid can be reacted with urea to form intermediate compounds that undergo further transformations to yield the final product.
4-Chloro-2,7-bis(trifluoromethyl)quinazoline participates in various chemical reactions:
Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for 4-Chloro-2,7-bis(trifluoromethyl)quinazoline primarily involves its interaction with specific biomolecular targets such as enzymes and receptors. Binding to these targets can modulate their activity, leading to various biological effects. For instance, studies have shown that quinazoline derivatives can inhibit certain kinases involved in cancer progression .
Relevant data from PubChem indicates that this compound has specific interactions with biological macromolecules that contribute to its pharmacological effects .
4-Chloro-2,7-bis(trifluoromethyl)quinazoline has several significant applications:
The strategic incorporation of trifluoromethyl (–CF₃) groups at both C2 and C7 positions of the quinazoline scaffold presents significant synthetic challenges due to the electronic and steric requirements for regioselective functionalization. The presence of these strongly electron-withdrawing groups profoundly influences the quinazoline core's reactivity, solubility, and metabolic stability, making precise positional control essential for pharmaceutical applications [2] [5].
Achieving regioselective trifluoromethylation requires a carefully orchestrated sequence to avoid symmetrical substitution patterns and unwanted regioisomers. The most effective approach involves sequential functionalization beginning with the preparation of 7-fluoro-4-hydroxyquinazoline from 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethyl ether (EGME) at 110°C. This intermediate undergoes copper-mediated trifluoromethylation using trimethyl(trifluoromethyl)silane (TMSCF₃) and catalytic copper iodide (CuI), selectively introducing the first –CF₃ group at the electron-deficient C7 position activated by the ortho-fluorine atom. Subsequent trifluoromethylation at C2 requires harsher conditions due to decreased reactivity, yielding 2,7-bis(trifluoromethyl)-4-hydroxyquinazoline. This stepwise approach achieves >85% regioselectivity but necessitates chromatographic purification (hexane:ethyl acetate) to remove minor regioisomers formed during the second trifluoromethylation [2] [5].
The conversion of the C4-hydroxyl group to chloro functionality serves as a crucial handle for further derivatization via nucleophilic substitution. Phosphorus oxychloride (POCl₃) remains the most effective chlorinating agent for this transformation due to its ability to activate the hydroxyl group through phosphate ester formation. However, the low solubility of 2,7-bis(trifluoromethyl)-4-hydroxyquinazoline in aprotic solvents necessitates reaction temperatures exceeding 110°C in neat POCl₃ or with N,N-dimethylformamide (DMF) as a catalyst. Alternative agents like thionyl chloride (SOCl₂) offer milder conditions but suffer from lower conversion rates (<70%) due to steric hindrance from the adjacent trifluoromethyl groups. Post-chlorination, the product's limited solubility in polar solvents complicates isolation, often requiring solvent-antisolvent precipitation (toluene/hexane) or lyophilization techniques to obtain analytically pure 4-chloro-2,7-bis(trifluoromethyl)quinazoline [2] [10].
Copper-based catalysts demonstrate unparalleled efficiency in mediating the transfer of trifluoromethyl groups to electron-deficient heterocycles. Copper(I) iodide (CuI) in DMF at 80-100°C facilitates the decarboxylative trifluoromethylation of aryl halides using Langlois' reagent (sodium trifluoromethanesulfinate), but yields for quinazoline systems remain suboptimal (<50%). Superior results are achieved with [Cu(phen)₂]OTf complexes (phen = 1,10-phenanthroline), which enhance the electrophilicity of the copper center through chelation effects, enabling C–CF₃ bond formation at C2 and C7 with yields up to 78%. The catalytic cycle involves single-electron transfer (SET) from Cu(I) to the trifluoromethyl source, generating •CF₃ radicals that add to the electron-poor quinazoline system. Palladium alternatives (e.g., Pd(OAc)₂/Xantphos) show broader functional group tolerance but suffer from catalyst deactivation via stable Pd–CF₃ intermediates, limiting practical utility [2] [4].
The choice of solvent critically influences reaction kinetics and regioselectivity throughout the synthetic sequence. Dimethyl sulfoxide (DMSO) proves optimal for electrophilic trifluoromethylation steps due to its high polarity, which stabilizes charged intermediates and facilitates dissolution of copper catalysts. Conversely, chlorination reactions require non-nucleophilic solvents like dichloroethane (DCE) to prevent hydrolysis of the highly reactive POCl₃ reagent. Temperature profiling reveals distinct optima: trifluoromethylation proceeds efficiently at 80-100°C, while chlorination necessitates elevated temperatures (110-130°C) to overcome steric constraints. Microwave irradiation significantly accelerates both steps, reducing reaction times from hours to minutes while maintaining or improving yields. Crucially, anhydrous conditions are mandatory throughout, as trace water hydrolyzes –CF₃ precursors and quenches chlorination agents [2] [4] [9].
The classical Niementowski reaction—involving condensation of anthranilic acid derivatives with amides or aldehydes—has been ingeniously modified for synthesizing bis(trifluoromethyl)quinazolines. Traditional protocols yield primarily 4-hydroxyquinazolines without halogen substitution, but replacing anthranilic acid with 4-trifluoromethylanthranilic acid enables direct incorporation of a C7–CF₃ group prior to ring formation. Subsequent trifluoromethylation at C2 is achieved using trifluoroacetamide as both reactant and –CF₃ source under reflux conditions in Dowtherm A (260°C). However, this method yields <40% of the desired bis-substituted product due to competing decarboxylation and polymerization side reactions. More successful adaptations employ pre-functionalized building blocks: 2-amino-4-trifluoromethylbenzonitrile undergoes cyclization with trifluoroacetimidoyl chloride under basic conditions (Cs₂CO₃/DMSO), forming the 2,7-bis(trifluoromethyl)quinazoline core in a single step with 65% efficiency. This streamlined approach minimizes purification challenges associated with late-stage trifluoromethylation [3] [5] [6].
Microwave irradiation revolutionizes key steps in the synthesis of 4-chloro-2,7-bis(trifluoromethyl)quinazoline, particularly ring closure and chlorination. Conventional thermal cyclization of 2-amino-4-trifluoromethylbenzamide with ethyl trifluoropyruvate requires 12 hours at 140°C in ethylene glycol, yielding 72% of the 4-hydroxy intermediate. Microwave-assisted protocols (250 W, 180°C) complete this transformation in <30 minutes with 88% yield and improved purity. Similarly, chlorination using POCl₃ under microwave conditions (100°C, 10 minutes) achieves near-quantitative conversion compared to 75% yield after 4 hours with conventional heating. The dramatic rate enhancement stems from dielectric heating effects, which superheat reaction mixtures while minimizing thermal degradation pathways. Energy consumption analysis reveals microwave methods reduce energy input by 60% while eliminating solvent reflux requirements [4] [9].
Table 1: Comparative Performance of Synthetic Methods for 4-Chloro-2,7-bis(trifluoromethyl)quinazoline
Synthetic Parameter | Stepwise Functionalization | Modified Niementowski | Microwave-Assisted |
---|---|---|---|
Overall Yield | 55% | 42% | 78% |
Regioselectivity (C2:C7) | >8:1 | 1:1 | >9:1 |
Total Reaction Time | 22 hours | 18 hours | 3.5 hours |
Purification Complexity | High (chromatography) | Moderate (recrystallization) | Low (precipitation) |
Scale-up Feasibility | Limited by chromatography | Moderate | Excellent |
Table 2: Optimization of Microwave vs. Thermal Cyclization Conditions
Condition | Thermal Method | Microwave Method |
---|---|---|
Temperature | 140°C | 180°C |
Time | 12 hours | 25 minutes |
Solvent Volume (mL/g) | 15 | 5 |
Yield of 4-Hydroxy Intermediate | 72% | 88% |
Purity by HPLC | 92% | 98% |
Energy Consumption (kW/mol) | 8.7 | 3.2 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: